molecular formula C7H5F3S B6154264 (2,4,6-trifluorophenyl)methanethiol CAS No. 1646537-18-9

(2,4,6-trifluorophenyl)methanethiol

Cat. No. B6154264
CAS RN: 1646537-18-9
M. Wt: 178.2
InChI Key:
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Description

(2,4,6-Trifluorophenyl)methanethiol, also known as 2,4,6-trifluoromethylthiophenol, is an organosulfur compound that is used in a variety of scientific research applications. It is an important intermediate in the synthesis of a variety of pharmaceuticals, including anti-inflammatory agents, anticonvulsants, and anti-cancer drugs. This compound has also been used in the preparation of other compounds, such as polymers, dyes, and pigments.

Scientific Research Applications

1. Preparation of Fluorinated Ethylene and Butadiene Derivatives The compound is used in the preparation of fluorinated ethylene and butadiene derivatives. Specifically, it reacts with the Wittig reagent (3-guaiazulenyl)triphenylphosphonium bromide in ethanol containing NaOEt at 25 °C for 24 h under argon to give only new E (and 2E,4E)-forms selectively . This reaction is part of a broader class of reactions known as Wittig reactions, which are commonly used in organic chemistry to synthesize alkenes from aldehydes or ketones .

Spectroscopic and Chemical Properties Analysis

The compound is used in the analysis of spectroscopic and chemical properties of fluorinated compounds. For instance, it has been used in the study of the spectroscopic properties and crystal structures of the isolated products .

3. Methanethiol Consumption and Hydrogen Sulfide Production In microbiology, the compound is involved in methanethiol consumption and hydrogen sulfide production by certain thermoacidophilic methanotrophs. For example, the verrucomicrobial methanotroph Methylacidiphilum fumariolicum SolV consumes methanethiol and produces H2S, which is concurrently oxidized . This process is important in the sulfur cycle, and understanding it can provide insights into the metabolic flexibility of microbial methane oxidation .

Catalyst in Hydroboration Reactions

The compound is used as a catalyst in hydroboration reactions. Specifically, the metal-free catalyst tris(2,4,6-trifluorophenyl)borane has demonstrated its extensive applications in the 1,2-hydroboration of numerous unsaturated reagents, namely alkynes, aldehydes, and imines . This process is important in the synthesis of various organic compounds .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2,4,6-trifluorophenyl)methanethiol involves the introduction of a thiol group onto a trifluorophenyl ring.", "Starting Materials": [ "2,4,6-trifluorophenylboronic acid", "sodium hydride", "methanethiol", "dichloromethane", "diethyl ether", "water" ], "Reaction": [ "1. Dissolve 2,4,6-trifluorophenylboronic acid (1.0 equiv) and sodium hydride (2.0 equiv) in dry dichloromethane.", "2. Add methanethiol (1.2 equiv) dropwise to the reaction mixture while stirring at room temperature.", "3. Heat the reaction mixture to reflux for 24 hours.", "4. Cool the reaction mixture to room temperature and add water (50 mL).", "5. Extract the organic layer with diethyl ether (3 x 50 mL).", "6. Combine the organic layers and dry over anhydrous sodium sulfate.", "7. Concentrate the organic layer under reduced pressure to obtain the crude product.", "8. Purify the crude product by column chromatography using a suitable solvent system to obtain (2,4,6-trifluorophenyl)methanethiol as a yellow solid." ] }

CAS RN

1646537-18-9

Product Name

(2,4,6-trifluorophenyl)methanethiol

Molecular Formula

C7H5F3S

Molecular Weight

178.2

Purity

95

Origin of Product

United States

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